molecular formula C10H11BrF2O B13697522 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene

5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene

Cat. No.: B13697522
M. Wt: 265.09 g/mol
InChI Key: WVILRHQREWIAON-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene: is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, the hydrogen atom at position 5 is replaced by a bromine atom, and the hydrogen atom at position 2 is replaced by a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene typically involves the following steps:

    Bromination: The starting material, 2-(tert-butoxy)-1,3-difluorobenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroquinones.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(tert-butoxy)-1,3-difluorobenzene or 5-thio-2-(tert-butoxy)-1,3-difluorobenzene.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Ligand in Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Biochemical Probes: It is used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Electronics: It finds applications in the electronics industry for the synthesis of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The molecular targets and pathways involved vary based on the biological system under study.

Comparison with Similar Compounds

    5-Bromo-2-(tert-butoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    5-Bromo-2-(tert-butoxy)-1,3-dimethylbenzene: Similar but with methyl groups instead of fluorine atoms.

Uniqueness:

    Fluorine Substitution: The presence of fluorine atoms in 5-Bromo-2-(tert-butoxy)-1,3-difluorobenzene imparts unique electronic properties, making it distinct from other similar compounds.

    Reactivity: The combination of bromine and tert-butoxy groups enhances its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11BrF2O

Molecular Weight

265.09 g/mol

IUPAC Name

5-bromo-1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H11BrF2O/c1-10(2,3)14-9-7(12)4-6(11)5-8(9)13/h4-5H,1-3H3

InChI Key

WVILRHQREWIAON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

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